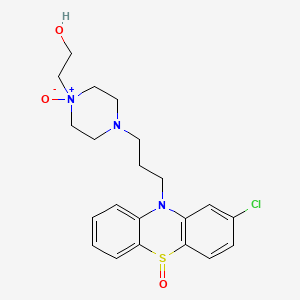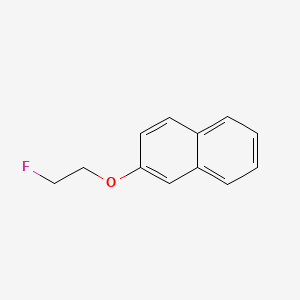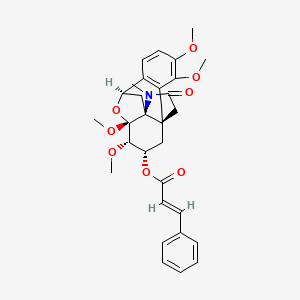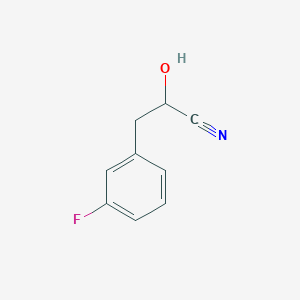
Diadamantylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diadamantylamine is a compound of interest in materials science and organic synthesis due to its unique structure, which provides distinct steric properties. It is utilized as a building block in the creation of polymers and novel organic materials where rigidity and high thermal stability are desired .
Méthodes De Préparation
Diadamantylamine can be synthesized through various methods. One common synthetic route involves the amidation of adamantane derivatives under Schotten–Baumann conditions followed by reduction with borane-tetrahydrofuran (BH₃·THF) . This method is straightforward and efficient, providing high yields of the desired amine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Diadamantylamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The primary amine group allows for various substitution reactions, enabling the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions.
Applications De Recherche Scientifique
Diadamantylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Mécanisme D'action
The mechanism by which diadamantylamine exerts its effects involves its interaction with various molecular targets. For instance, in medicinal chemistry, it acts as a sigma receptor agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
Comparaison Avec Des Composés Similaires
Diadamantylamine is unique compared to other similar compounds due to its bulky adamantane structure, which provides enhanced stability and rigidity. Similar compounds include:
1-Adamantylamine: Shares a similar structure but with a single adamantane unit.
2-Azaadamantane: Contains a nitrogen atom within the adamantane framework.
Diamantane: A larger diamondoid structure with similar steric properties
This compound stands out due to its dual adamantane units, offering unique steric and electronic properties that are advantageous in various applications.
Propriétés
Formule moléculaire |
C20H31N |
|---|---|
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
N-(1-adamantyl)adamantan-1-amine |
InChI |
InChI=1S/C20H31N/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18,21H,1-12H2 |
Clé InChI |
ZCRDWNXWXYYDEJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



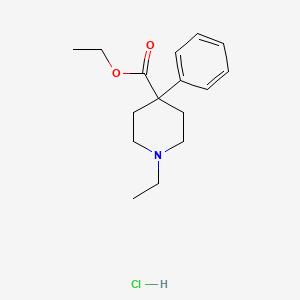
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)

![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)
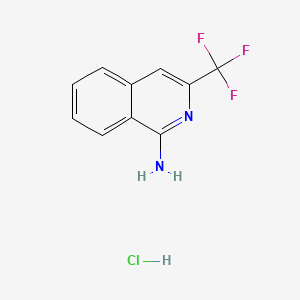
![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)

